molecular formula C13H8F3NO2S B1294325 alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene CAS No. 346-44-1

alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene

Cat. No. B1294325
CAS RN: 346-44-1
M. Wt: 299.27 g/mol
InChI Key: UBCNQWMQLBEUOC-UHFFFAOYSA-N
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Description

The compound alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene is a chemically modified toluene derivative that includes trifluoromethyl groups and a nitro group attached to the benzene ring. This structure is indicative of a molecule that could have interesting electronic properties due to the electron-withdrawing effects of both the nitro and trifluoromethyl groups. The presence of the phenylthio group suggests potential for further chemical modifications or participation in chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of highly functionalized 3-nitrothiophenes from the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide (TBAB) has been reported . Although this does not directly describe the synthesis of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene, it provides insight into the type of reactions that could be used to synthesize similar compounds, potentially involving chloromethyl ketones and catalysis by quaternary ammonium salts.

Molecular Structure Analysis

The molecular structure of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene would be expected to be influenced by the strong electron-withdrawing effects of the trifluoromethyl and nitro groups. These groups can significantly affect the electron density distribution within the molecule, potentially stabilizing certain molecular conformations or influencing reactivity.

Chemical Reactions Analysis

The chemical reactions of alpha-nitrotoluene analogs have been studied, particularly under mass spectrometric conditions. For example, unusual collision-induced dissociation (CID) of perfluorated and non-perfluorated alpha-nitrotoluene analogs has been observed, leading to the formation of unique anions with distinct mass-to-charge ratios . This suggests that alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene could also exhibit interesting CID behavior under electron-capturing negative-ion chemical ionization conditions, which could be useful for analytical purposes.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms typically increases the compound's stability and lipophilicity, which could affect its boiling point, solubility, and reactivity. The nitro group is likely to contribute to the acidity of the compound and could also make it susceptible to nucleophilic substitution reactions. The phenylthio group could participate in further chemical transformations, such as oxidation or coupling reactions.

properties

IUPAC Name

2-nitro-1-phenylsulfanyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNQWMQLBEUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188167
Record name alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
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Molecular Weight

299.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene

CAS RN

346-44-1
Record name 2-Nitro-1-(phenylthio)-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
Source EPA DSSTox
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Record name α,α,α-trifluoro-3-nitro-4-(phenylthio)toluene
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Synthesis routes and methods

Procedure details

A solution of 6.5 g of potassium hydroxide in 80 ml of water is treated under a nitrogen atmosphere at 50° C with 10.3 ml of thiophenol and the mixture is then stirred for 30 minutes. After the addition of 0.5 g of copper powder and 22.5 g of 4-chloro-3-nitro-benzotrifluoride in 100 ml of ethanol, the mixture is heated under reflux for 48 hours. After filtration, the mixture is poured into water and extracted with ether. The ethereal phase is washed successively with aqueous sodium carbonate solution, water, aqueous sodium chloride solution, 2-N aqueous hydrochloric acid and water, dried, filtered and evaporated. There is obtained 3-nitro-4-(phenylthio)-benzotrifluoride as a red oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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